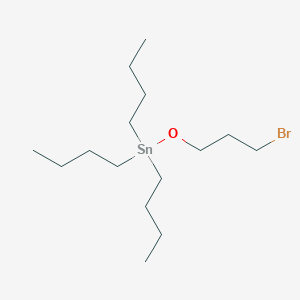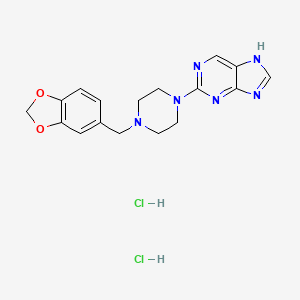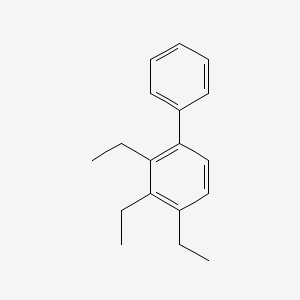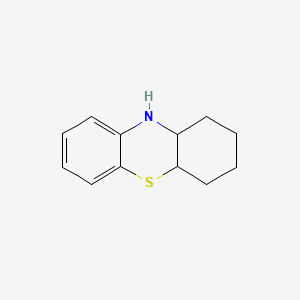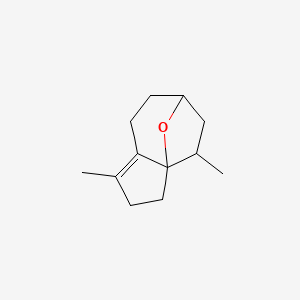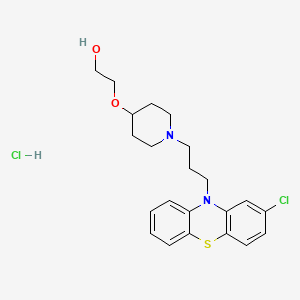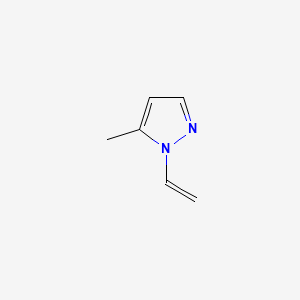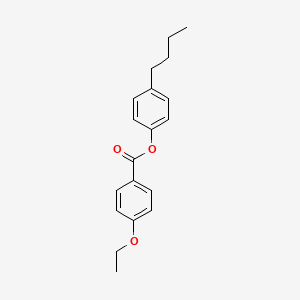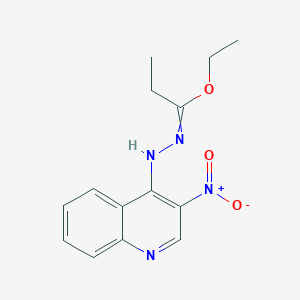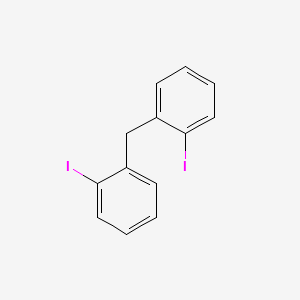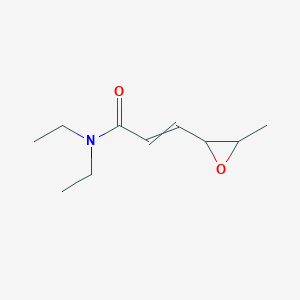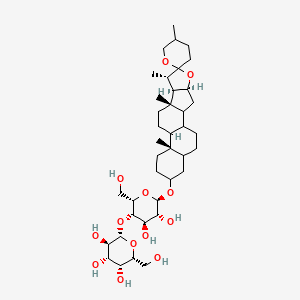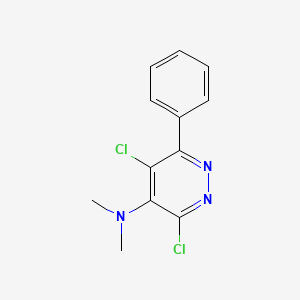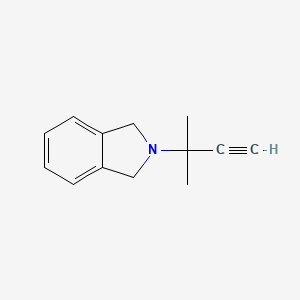
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate; styrene” is a mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate).
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate (PMMA).
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Reacts with nucleophiles due to the presence of the epoxide ring, leading to ring-opening reactions.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Strong acids like sulfuric acid or catalysts like p-toluenesulfonic acid.
Major Products
Poly(butyl acrylate): Used in adhesives, sealants, and coatings.
Polymethyl methacrylate (PMMA): Used in acrylic sheets, paints, and medical devices.
Polystyrene: Used in packaging, insulation, and disposable cutlery.
Applications De Recherche Scientifique
Butyl prop-2-enoate: Used in the production of adhesives, sealants, and coatings due to its flexibility and durability.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, which is utilized in medical devices, optical lenses, and paints.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Used in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Mécanisme D'action
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming flexible and durable polymers.
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form PMMA, which is known for its transparency and rigidity.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: The epoxide ring reacts with nucleophiles, leading to the formation of cross-linked polymers.
Styrene: Polymerizes to form polystyrene, which has a rigid structure due to the presence of phenyl groups.
Comparaison Avec Des Composés Similaires
Butyl prop-2-enoate: vs. : Butyl prop-2-enoate has better flexibility and adhesion properties compared to ethyl acrylate.
Methyl 2-methylprop-2-enoate: vs. : Methyl 2-methylprop-2-enoate forms more rigid and transparent polymers compared to ethyl methacrylate.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: vs. : Oxiran-2-ylmethyl 2-methylprop-2-enoate has better reactivity due to the presence of the methacrylate group.
Styrene: vs. : Styrene forms more rigid polymers compared to vinyl toluene.
Similar Compounds
- Ethyl acrylate
- Ethyl methacrylate
- Glycidyl acrylate
- Vinyl toluene
Propriétés
Numéro CAS |
37953-21-2 |
|---|---|
Formule moléculaire |
C27H38O7 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O3.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clé InChI |
AJHRRVGFJWCOQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |
Numéros CAS associés |
37953-21-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


